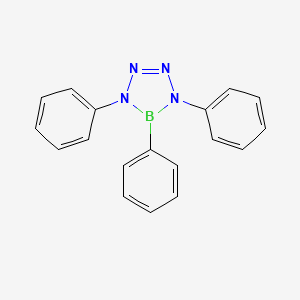
1,4,5-Triphenyltetrazaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5-Triphenyltetrazaborole is a heterocyclic compound that features a unique combination of boron and nitrogen atoms within its ring structure
Méthodes De Préparation
The synthesis of 1,4,5-Triphenyltetrazaborole typically involves the reaction of phenylboronic acid with azides under specific conditions. One common method includes the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which facilitates the formation of the tetrazaborole ring. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 25-50°C. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,4,5-Triphenyltetrazaborole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of borohydride derivatives.
Substitution: Substitution reactions often occur at the phenyl groups, where electrophilic aromatic substitution can introduce various functional groups, such as nitro or halogen groups, using reagents like nitric acid or halogens under controlled conditions.
The major products formed from these reactions include boronic acids, borohydrides, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
1,4,5-Triphenyltetrazaborole has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds, which are valuable in materials science for developing new polymers and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Its stability and reactivity make it useful in the production of advanced materials, such as boron-doped graphene and other nanomaterials.
Mécanisme D'action
The mechanism by which 1,4,5-Triphenyltetrazaborole exerts its effects involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with electron-rich sites on proteins and enzymes, potentially inhibiting their activity. This coordination can disrupt normal cellular processes, making it a valuable tool for studying biochemical pathways and developing new drugs.
Comparaison Avec Des Composés Similaires
1,4,5-Triphenyltetrazaborole can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds also contain nitrogen atoms in their ring structure but lack the boron atom. They are widely used in click chemistry and have applications in drug discovery.
Boronic Acids: These compounds contain a boron atom bonded to hydroxyl groups and are used in organic synthesis and as enzyme inhibitors.
Tetrazoles: Similar to tetrazaboroles, tetrazoles contain a ring with four nitrogen atoms but do not include boron. They are used in pharmaceuticals and as ligands in coordination chemistry.
The uniqueness of this compound lies in its combination of boron and nitrogen within the same ring, providing distinct chemical properties and reactivity that are not observed in its analogs.
Propriétés
Numéro CAS |
20534-06-9 |
|---|---|
Formule moléculaire |
C18H15BN4 |
Poids moléculaire |
298.2 g/mol |
Nom IUPAC |
1,4,5-triphenyltetrazaborole |
InChI |
InChI=1S/C18H15BN4/c1-4-10-16(11-5-1)19-22(17-12-6-2-7-13-17)20-21-23(19)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
BWMJWNKSMPSXTM-UHFFFAOYSA-N |
SMILES canonique |
B1(N(N=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


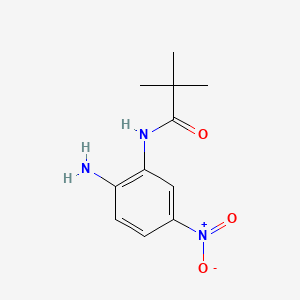
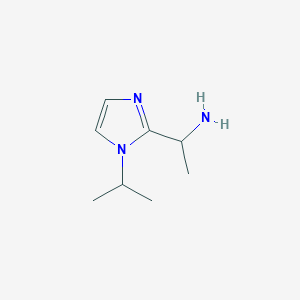

![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)


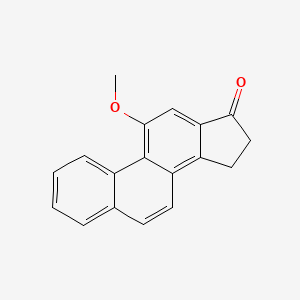

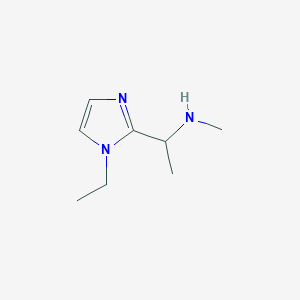
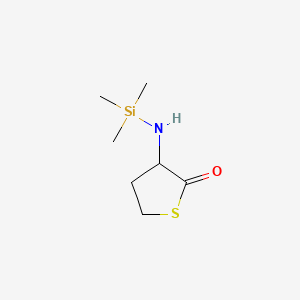
![7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane](/img/structure/B13955577.png)

![3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B13955591.png)
